molecular formula C23H23ClN2O4S B12483821 Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483821
M. Wt: 459.0 g/mol
InChI Key: AYQYPDNOWLQXTJ-UHFFFAOYSA-N
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Description

Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzothiophene core, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with propanol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the benzothiophene derivative with the benzoate ester and morpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzothiophene core can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene core.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its properties may be useful in the development of new materials, such as organic semiconductors or polymers.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The benzothiophene core may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the chloro-substituted benzothiophene core distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

propyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H23ClN2O4S/c1-2-11-30-23(28)17-14-15(7-8-18(17)26-9-12-29-13-10-26)25-22(27)21-20(24)16-5-3-4-6-19(16)31-21/h3-8,14H,2,9-13H2,1H3,(H,25,27)

InChI Key

AYQYPDNOWLQXTJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)N4CCOCC4

Origin of Product

United States

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